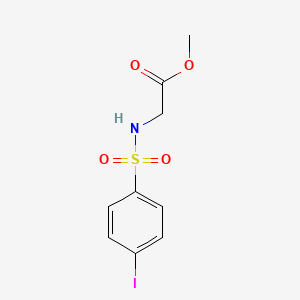![molecular formula C21H25N3O6 B11542762 N-({N'-[(1Z)-1-(2,4-Dimethoxyphenyl)ethylidene]hydrazinecarbonyl}methyl)-3,4-dimethoxybenzamide](/img/structure/B11542762.png)
N-({N'-[(1Z)-1-(2,4-Dimethoxyphenyl)ethylidene]hydrazinecarbonyl}methyl)-3,4-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-({N’-[(1Z)-1-(2,4-Dimethoxyphenyl)ethylidene]hydrazinecarbonyl}methyl)-3,4-dimethoxybenzamide is a complex organic compound with a fascinating structure. Let’s break it down:
Chemical Formula: CHNO
IUPAC Name: N-({N’-[(1Z)-1-(2,4-Dimethoxyphenyl)ethylidene]hydrazinecarbonyl}methyl)-3,4-dimethoxybenzamide
Preparation Methods
The synthesis of this compound involves several steps. One approach is the click synthesis using ultrasound irradiation
-
Formation of Quinoline Intermediate
- Start with 7-chloroquinoline (Scheme 1).
- React it with benzene-1,2-diamine to yield N-(7-chloroquinolin-4-yl)-benzene-1,2-diamine.
- This intermediate serves as a building block for further modifications .
-
Hybridization with Carbonyl Compounds
- The quinoline derivative is then reacted with carbonyl compounds (e.g., acetyl naphthalene or 3,4-dimethoxy acetophenone) in ethanol under reflux with ultrasonic assistance.
- This step leads to the formation of N-({N’-[(1Z)-1-(2,4-Dimethoxyphenyl)ethylidene]hydrazinecarbonyl}methyl)-3,4-dimethoxybenzamide .
Chemical Reactions Analysis
Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents: Depending on the specific reaction, reagents like oxidizing agents, reducing agents, and nucleophiles may be employed.
Major Products: These reactions can yield diverse products, such as modified quinoline derivatives or hybrid molecules.
Scientific Research Applications
Antimalarial Activity: Some derivatives of this compound exhibit moderate to high antimalarial activity, making them potential candidates for malaria treatment.
Anticancer Properties: Compounds (3) and (9) have shown promising activity against cancer cell lines (MCF-7, HCT-116, and Hela).
Antibacterial Screening: The synthesized compounds exhibit moderate to good inhibition against bacteria.
Mechanism of Action
- The exact mechanism remains an active area of research. it likely involves interactions with cellular targets or pathways related to malaria parasites and cancer cells.
Comparison with Similar Compounds
Uniqueness: Highlight the distinct features of this compound compared to related molecules.
Similar Compounds: Explore other hybrid antimalarial compounds synthesized via click chemistry.
Properties
Molecular Formula |
C21H25N3O6 |
|---|---|
Molecular Weight |
415.4 g/mol |
IUPAC Name |
N-[2-[(2Z)-2-[1-(2,4-dimethoxyphenyl)ethylidene]hydrazinyl]-2-oxoethyl]-3,4-dimethoxybenzamide |
InChI |
InChI=1S/C21H25N3O6/c1-13(16-8-7-15(27-2)11-18(16)29-4)23-24-20(25)12-22-21(26)14-6-9-17(28-3)19(10-14)30-5/h6-11H,12H2,1-5H3,(H,22,26)(H,24,25)/b23-13- |
InChI Key |
HUTMSRIAGCPWSB-QRVIBDJDSA-N |
Isomeric SMILES |
C/C(=N/NC(=O)CNC(=O)C1=CC(=C(C=C1)OC)OC)/C2=C(C=C(C=C2)OC)OC |
Canonical SMILES |
CC(=NNC(=O)CNC(=O)C1=CC(=C(C=C1)OC)OC)C2=C(C=C(C=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(11Z)-11H-indeno[1,2-b]quinoxalin-11-ylidene]-4-methoxyaniline](/img/structure/B11542679.png)
![4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-bromobenzoate](/img/structure/B11542690.png)
![4-[(E)-(2-{[6-(hydroxymethyl)pyridin-3-yl]carbonyl}hydrazinylidene)methyl]-2-methoxyphenyl 4-nitrobenzoate](/img/structure/B11542698.png)
![N'-[(E)-(3-bromophenyl)methylidene]pyridine-4-carbohydrazide](/img/structure/B11542711.png)
![methyl 4-({[(6-{[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B11542717.png)
![2,4-Dibromo-6-[(E)-({2-[(4-methylphenyl)amino]acetamido}imino)methyl]phenyl 3-methylbenzoate](/img/structure/B11542719.png)
![(5E)-5-[(5-bromo-2-methoxyphenyl)methylidene]-1-(3-methylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B11542724.png)


![2,2'-[(4-cyano-1,2-thiazole-3,5-diyl)disulfanediyl]bis(N-tert-butylacetamide)](/img/structure/B11542744.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide](/img/structure/B11542766.png)
![N-(4-{2-[(2-methoxyphenyl)amino]-1,3-thiazol-4-yl}phenyl)benzamide](/img/structure/B11542768.png)
![2-[(6-{[(E)-(4-chlorophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B11542772.png)
![N'-[(E)-{2-[(3-bromobenzyl)oxy]-5-methoxyphenyl}methylidene]-2-[2-methyl-5-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B11542776.png)
